molecular formula C5H7N5 B1526814 1-(2-azidoethyl)-1H-pyrazole CAS No. 689157-81-1

1-(2-azidoethyl)-1H-pyrazole

Cat. No.: B1526814
CAS No.: 689157-81-1
M. Wt: 137.14 g/mol
InChI Key: IYZZZXHWTZPJAM-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Pyrazole (B372694) Chemistry in Organic Synthesis

The journey of pyrazole chemistry began in the late 19th century, with its first synthesis credited to Buchner and Fritsch. numberanalytics.com Ludwig Knorr, in 1883, was the first to recognize the therapeutic potential of a pyrazole derivative, antipyrine, for its antipyretic properties, which spurred significant interest in this class of compounds. sphinxsai.comglobalresearchonline.net Initially, synthetic methods like the Knorr synthesis, involving the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, were the primary routes to pyrazole derivatives. numberanalytics.commdpi.com Over the decades, the synthetic arsenal (B13267) has expanded dramatically to include more sophisticated and regioselective methods, such as those utilizing α,β-unsaturated aldehydes and modern catalytic systems. wikipedia.orgorganic-chemistry.org This evolution has solidified the role of pyrazoles as indispensable components in the synthesis of pharmaceuticals, agrochemicals, and materials. numberanalytics.comsphinxsai.com

Strategic Importance of Azido-Functionalized Heterocycles as Modular Building Blocks

Azido-functionalized heterocycles are of paramount strategic importance in organic synthesis due to the versatile reactivity of the azide (B81097) group. rsc.org This functional group can participate in a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govnih.govdovepress.com This reaction allows for the efficient and specific formation of stable 1,2,3-triazole linkages under mild conditions, making it ideal for bioconjugation and the construction of complex molecular architectures. nih.gov The azide group's ability to be readily introduced and its selective reactivity make azido-functionalized heterocycles, such as 1-(2-azidoethyl)-1H-pyrazole, powerful modular building blocks for creating diverse and functionalized molecules. researchgate.netresearchgate.net

Research Landscape and Specific Academic Relevance of this compound

The research landscape surrounding this compound is primarily focused on its application as a versatile synthetic intermediate. Its bifunctional nature, possessing both a pyrazole ring and a reactive azide group, allows for its incorporation into a wide range of molecular frameworks. The pyrazole moiety itself is a well-established pharmacophore found in numerous bioactive compounds with applications as anticancer, anti-inflammatory, and antimicrobial agents. sphinxsai.commdpi.comnih.gov The azidoethyl group serves as a chemical handle for further functionalization, particularly through click chemistry, enabling the synthesis of novel pyrazole-triazole hybrids. These hybrid structures are of significant interest in medicinal chemistry for the development of new therapeutic agents and in materials science for the creation of novel ligands and functional polymers. nih.govresearchgate.net

Synthesis and Characterization

The synthesis of this compound typically proceeds through a nucleophilic substitution reaction. A common route involves the reaction of 1-(2-chloroethyl)-1H-pyrazole with an azide salt, such as sodium azide, in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). researchgate.net An alternative approach involves the conversion of the corresponding alcohol, 1-(2-hydroxyethyl)-1H-pyrazole, to an azide. nih.gov

Table 1: Physicochemical Properties of Pyrazole Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )
This compoundC5H7N5137.14
1-[4-(2-azidoethyl)phenyl]-1H-pyrazoleC11H11N5213.24 nih.gov
1-(2-azidoethyl)-4-methanesulfonyl-1H-pyrazoleC6H9N5O2S215.24 chemsrc.com
1-(2-azidoethyl)-4-(trifluoromethyl)-1H-pyrazoleC6H6F3N5205.144 molport.com

The characterization of this compound and its derivatives relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR spectroscopy is used to confirm the presence of the ethyl group and the pyrazole ring protons. For instance, the protons of the methylene (B1212753) groups adjacent to the azide and the pyrazole nitrogen typically appear as distinct triplets. 13C NMR spectroscopy provides information on the carbon framework of the molecule. umtm.cz

Infrared (IR) Spectroscopy : A characteristic and strong absorption band in the IR spectrum, typically around 2100 cm-1, confirms the presence of the azide functional group. researchgate.net Other bands corresponding to C-H and C=N stretching vibrations of the pyrazole ring are also observed. nih.gov

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure. umtm.cz

Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by the azide functional group, making it a valuable reagent in several areas of chemical synthesis.

Role in "Click Chemistry" and the Formation of Triazole Derivatives

The most significant application of this compound is its use in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.gov This highly efficient and regioselective reaction allows for the facile synthesis of 1,4-disubstituted 1,2,3-triazole derivatives. nih.govnih.gov By reacting this compound with various terminal alkynes, a diverse library of pyrazole-triazole conjugates can be prepared. This "click chemistry" approach is widely employed in drug discovery and materials science due to its reliability and broad functional group tolerance. dovepress.com

Use as a Ligand in Coordination Chemistry

The pyrazole nucleus is a well-known ligand in coordination chemistry, capable of coordinating to a variety of metal ions. researchgate.net The introduction of the azidoethyl group and the subsequent formation of triazole derivatives provides additional coordination sites. beilstein-journals.org These pyrazole-triazole ligands can form stable complexes with transition metals, which have potential applications in catalysis and as novel materials with interesting magnetic or optical properties. nih.gov

Applications in Medicinal Chemistry

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. mdpi.comnih.govnih.gov The ability to functionalize the pyrazole core via the azidoethyl group using click chemistry allows for the rapid generation of diverse compound libraries for biological screening. nih.gov This modular approach facilitates the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in the development of new therapeutic agents. nih.gov For example, pyrazole-triazole hybrids have been investigated as potential enzyme inhibitors and anticancer agents. dovepress.com

Table 2: Key Reactions and Applications of this compound

Reaction TypeReactantProductApplication
Click Chemistry (CuAAC)Terminal Alkyne1,2,3-Triazole DerivativeDrug Discovery, Materials Science, Bioconjugation nih.govdovepress.com
CoordinationMetal IonMetal ComplexCatalysis, Functional Materials researchgate.netnih.gov

This compound stands out as a highly valuable and versatile building block in modern organic synthesis. Its straightforward synthesis and the dual reactivity offered by the stable pyrazole ring and the adaptable azidoethyl group make it a powerful tool for the construction of complex molecules. The ability to readily participate in "click chemistry" has cemented its importance in the rapid and efficient generation of diverse molecular entities for applications in medicinal chemistry, coordination chemistry, and materials science. As the demand for novel and functional molecules continues to grow, the strategic use of modular building blocks like this compound will undoubtedly play a crucial role in advancing these fields.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-azidoethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5/c6-9-7-3-5-10-4-1-2-8-10/h1-2,4H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZZZXHWTZPJAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2 Azidoethyl 1h Pyrazole and Its Structural Analogs

Direct N-Alkylation Strategies for 1-(2-Azidoethyl)-1H-pyrazole Synthesis

Direct N-alkylation is a common and effective method for synthesizing N-substituted pyrazoles. This strategy involves the deprotonation of the pyrazole's N-H bond by a base, creating a nucleophilic pyrazolate anion that subsequently attacks an electrophilic azidoethyl reagent.

Alkylation of Pyrazole (B372694) with Azidoethyl Transfer Reagents

The introduction of the azidoethyl group onto the pyrazole nitrogen is accomplished using reactive molecules that serve as "azidoethyl transfer" agents. The choice of reagent is critical and typically involves precursors with a good leaving group to facilitate nucleophilic substitution.

A prevalent method for the synthesis of azidoethyl-substituted pyrazoles involves the use of halogenated precursors, such as 1-azido-2-chloroethane (B1610171) or 1-azido-2-bromoethane. In this procedure, the pyrazole is first treated with a base to form the pyrazolate anion. This anion then displaces the halide from the azidoethyl reagent in a standard SN2 reaction. A study on the synthesis of related azidoalkyl nitropyrazoles successfully employed 1-azido-2-chloroethane for this purpose. mdpi.com The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), which effectively solvates the cation of the base and promotes the nucleophilic attack. mdpi.com

An alternative to halogenated precursors is the use of 2-azidoethanol (B47996) derivatives where the hydroxyl group has been activated by conversion into a better leaving group, such as a tosylate or mesylate. Reagents like 2-azidoethyl tosylate or 2-azidoethyl mesylate are highly effective for the N-alkylation of pyrazoles. The methodology is similar to that for halogenated precursors: the pyrazole is deprotonated, and the resulting anion displaces the tosylate or mesylate group. This approach has been shown to be advantageous in the synthesis of azidoethyl compounds, involving the in situ deprotonation of nitropyrazoles followed by reaction with 2-azidoethyl mesylate at elevated temperatures. mdpi.com

The efficiency and yield of the N-alkylation of pyrazoles are highly dependent on the reaction conditions. The selection of an appropriate base, solvent, and temperature is crucial for optimizing the synthesis.

Bases: The choice of base is critical for the initial deprotonation of the pyrazole. Strong, non-nucleophilic bases like sodium hydride (NaH) are often used to ensure complete and irreversible formation of the pyrazolate anion. Alternatively, milder bases such as potassium carbonate (K2CO3) or cesium carbonate can also be effective, particularly in polar aprotic solvents. researchgate.netnih.gov The use of cesium-impregnated catalysts has also been reported to yield excellent results in short reaction times. researchgate.net

Solvent Systems: Polar aprotic solvents are generally preferred for this reaction. Dimethylformamide (DMF) is a common choice due to its high dielectric constant and ability to solvate cations, which enhances the nucleophilicity of the pyrazolate anion. mdpi.comresearchgate.net Other solvents like acetonitrile (B52724) and tetrahydrofuran (B95107) (THF) can also be employed, depending on the specific base and alkylating agent used.

Temperature Profiles: The reaction temperature can influence both the rate and selectivity of the alkylation. Many N-alkylation reactions are performed at room temperature or with moderate heating. nih.gov For less reactive precursors or to increase the reaction rate, elevated temperatures may be necessary. mdpi.com However, care must be taken as higher temperatures can sometimes lead to side reactions or decomposition of the thermally sensitive azide (B81097) group.

Table 1: Optimization of N-Alkylation Reaction Conditions


Regioselective Considerations in N-Alkylation of Substituted Pyrazoles

When the pyrazole ring is asymmetrically substituted (e.g., at the 3- or 5-position), the two nitrogen atoms become non-equivalent, leading to the possibility of forming two different regioisomers: the N1- and N2-alkylated products. The outcome of the reaction is governed by a combination of steric and electronic factors.

Steric Effects: Steric hindrance is often the dominant factor determining regioselectivity. The incoming alkylating agent will preferentially attack the less sterically hindered nitrogen atom. mdpi.comsemanticscholar.org For example, in a 3-substituted pyrazole, the N1 position is generally less hindered than the N2 position (which is adjacent to the substituent), leading to a preference for N1-alkylation. mdpi.com The steric bulk of the alkylating reagent itself can also be used to control selectivity, with larger reagents showing a greater preference for the less hindered site. acs.org

Electronic Effects: The electronic nature of the substituents on the pyrazole ring can also influence the nucleophilicity of the nitrogen atoms. Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen, while electron-donating groups can increase it. However, these effects are often secondary to steric considerations in many standard alkylation reactions.

The interplay of these factors means that the alkylation of substituted pyrazoles can sometimes yield a mixture of isomers, necessitating chromatographic separation. mdpi.com

Table 2: Factors Influencing Regioselectivity in Pyrazole Alkylation


Cyclization-Based Syntheses Involving Azidoethyl Fragments for Pyrazole Ring Formation

An alternative synthetic strategy involves constructing the pyrazole ring from acyclic precursors where one of the components already contains the required azidoethyl group. The most well-established method for pyrazole synthesis is the Knorr condensation, which involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. rhhz.net

In this context, this compound can be synthesized by reacting 2-azidoethylhydrazine with a suitable 1,3-dicarbonyl compound. For instance, condensation with malondialdehyde would yield the parent this compound. If a substituted pyrazole is desired, other 1,3-dicarbonyls can be used; for example, reaction with acetylacetone (B45752) would produce 1-(2-azidoethyl)-3,5-dimethyl-1H-pyrazole. This method offers a powerful way to build substituted pyrazoles with the azidoethyl group already in place, often with predictable regioselectivity based on the nature of the dicarbonyl starting material. nih.govmdpi.comnih.gov

This cyclocondensation approach is fundamental in heterocyclic chemistry and provides a versatile entry point to a wide range of N-substituted pyrazoles, avoiding the potential regioselectivity issues associated with the direct alkylation of already-substituted pyrazole rings. beilstein-journals.org

Intermolecular Cyclization Approaches with Pre-functionalized Components

Intermolecular cyclization represents a foundational strategy for constructing the pyrazole core, typically involving the condensation of two or more pre-functionalized building blocks. The most prevalent method is the reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine derivative. ias.ac.injocpr.commdpi.commdpi.com This approach allows for considerable variation in the substitution pattern of the final pyrazole product by modifying the starting components.

A direct synthesis of a close structural analog, 1-(2-azidoethyl)-3,4-dinitropyrazole, has been achieved through an azidoethyl transfer method. mdpi.com This procedure involves the in situ deprotonation of nitropyrazoles followed by reaction with reagents like 1-azido-2-chloroethane or 2-azidoethyl mesylate at elevated temperatures, effectively demonstrating the N-alkylation of a pre-formed pyrazole ring. mdpi.com

Another powerful intermolecular approach is the [3+2] dipolar cycloaddition. mdpi.comorganic-chemistry.org This reaction often involves the generation of a nitrile imine intermediate, which then reacts with a dipolarophile such as an alkyne or a functionalized alkene to form the pyrazole ring. mdpi.comnih.gov The use of alkyne surrogates, such as alkenes with a suitable leaving group, can overcome challenges related to alkyne availability and regioselectivity. nih.gov

The table below summarizes various intermolecular approaches.

Method Key Reactants Description Reference(s)
Knorr Synthesis1,3-Dicarbonyls, HydrazinesCondensation reaction forming the pyrazole ring. A classic and versatile method. ias.ac.injocpr.commdpi.com
N-AlkylationPyrazole, Azidoethylating AgentIntroduction of the azidoethyl group onto a pre-existing pyrazole nucleus. mdpi.com
[3+2] CycloadditionNitrile Imines, Alkenes/AlkynesHuisgen 1,3-dipolar cycloaddition to construct the five-membered ring. mdpi.comorganic-chemistry.orgnih.gov

Intramolecular Cyclization Pathways for Fused Pyrazole Systems

Intramolecular cyclization strategies are essential for the synthesis of fused pyrazole systems, where the pyrazole ring is annulated to another carbocyclic or heterocyclic ring. These pathways involve a single precursor molecule that undergoes ring closure to form the bicyclic or polycyclic framework.

A notable method involves the cyclization of appropriately ortho-substituted nitroarenes and nitroheteroarenes, which serves as a convenient route to fused pyrazoles and their N-oxides. osi.lv Similarly, the ring closure of arylhydrazones derived from 2-pyrazinyl or 3-pyridazinyl ketones can yield pyrazolo[3,4-b]pyrazines and pyrazolo[4,3-c]pyridazines, respectively. nih.gov This transformation can be accelerated under acidic or basic conditions. nih.gov

Another approach is the cyclization of β-amino cyclic ketones, which has been used to assemble trifluoromethylated fused tricyclic pyrazoles. rsc.org The mechanism is believed to proceed through the in situ generation of a β-diazo ketone intermediate via diazotization. rsc.org The versatility of intramolecular cyclization is further highlighted by the various reaction pathways available from starting materials like 3(5)-aminopyrazoles, which can lead to different fused systems such as pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines depending on which nucleophilic centers are engaged. researchgate.net

Advanced Synthetic Protocols and Methodological Innovations

Recent advancements in synthetic organic chemistry have introduced more sophisticated and efficient methods for constructing pyrazole frameworks. These protocols often offer improved yields, milder reaction conditions, and greater control over selectivity compared to traditional methods.

Transition-Metal-Catalyzed Routes to Azole Frameworks

Transition-metal catalysis has become an indispensable tool for pyrazole synthesis and functionalization. researchgate.netrsc.org Catalysts based on palladium, copper, ruthenium, gold, and iron have been employed to facilitate various transformations. ias.ac.inresearchgate.netmdpi.com A prominent application is the direct C-H functionalization of pre-formed pyrazoles, which avoids the need for pre-functionalized starting materials and allows for late-stage modification of complex molecules. rsc.orgdntb.gov.ua

Copper and palladium catalysts are effective in Sonogashira coupling/cyclization cascade reactions of N-propargyl sulfonylhydrazones to furnish substituted pyrazoles. researchgate.net Iron-based catalysts, particularly in the form of paramagnetic ionic liquids like [C4mim][FeCl4], have been utilized for the efficient one-pot synthesis of pyrazoles from 1,3-diketones and hydrazines at room temperature. ias.ac.in Furthermore, gold(I)-catalyzed tandem reactions and copper-mediated electrophilic cyclizations of α,β-alkynic hydrazones provide access to functionalized pyrazoles, including those bearing iodo and trifluoromethyl groups. mdpi.com

Catalyst System Reaction Type Example Application Reference(s)
Pd(II)/Cu(I)Sonogashira Coupling/CyclizationSynthesis of pyrazoles from N-propargyl sulfonylhydrazones. researchgate.net
Fe(III)-Ionic LiquidCondensation/CyclizationOne-pot synthesis of pyrazoles from 1,3-diketones and hydrazines. ias.ac.in
Ru(II)Dehydrogenative CouplingFormation of pyrazoles from 1,3-diols and arylhydrazines. organic-chemistry.org
Au(I) / Cu(I)Electrophilic CyclizationSynthesis of functionalized pyrazoles from α,β-alkynic hydrazones. mdpi.com

One-Pot and Cascade Reactions for Enhanced Synthetic Efficiency

One-pot syntheses of pyrazoles have been developed from simple starting materials, such as the three-component reaction of ketones, aldehydes, and hydrazine monohydrochloride. organic-chemistry.org This method proceeds through a pyrazoline intermediate that is oxidized in situ to the final pyrazole product. organic-chemistry.org Cascade reactions enable the construction of highly complex molecular architectures in a single transformation. For instance, an unprecedented domino protocol using chalcone (B49325) epoxides and pyrazolones has been reported for the diastereoselective synthesis of pyranopyrazole scaffolds. nih.gov Similarly, cascade reactions between N-tosylhydrazones and alkynylpyridines have been designed to produce 2-(pyrazol-3-yl)pyridines and 2,6-bis(pyrazolyl)pyridines, which are important ligands in coordination chemistry. rsc.org These multicomponent approaches allow for the rapid generation of molecular diversity from simple, commercially available materials. rsc.orgbookpi.org

Photoredox Catalysis and Sustainable Synthetic Approaches

Photoredox catalysis has emerged as a powerful and sustainable strategy in organic synthesis, utilizing visible light to drive chemical reactions under mild conditions. acs.org This approach often employs photocatalysts to initiate single-electron transfer (SET) processes, enabling unique reaction pathways.

The synthesis of pyrazole derivatives has been achieved through relay visible-light photoredox catalysis, involving a formal [4 + 1] annulation of hydrazones with 2-bromo-1,3-dicarbonyl compounds. acs.org This strategy engages three successive photoredox cycles with a single photocatalyst to achieve the transformation efficiently. acs.org Another innovative method involves a domino sequence combining a photoclick cycloaddition with a photocatalyzed oxidative deformylation. acs.org This protocol uses α,β-unsaturated aldehydes as synthetic equivalents of alkynes, where the aldehyde functions as a photoremovable directing group. acs.org These light-driven methods represent a greener alternative to traditional synthetic protocols, often proceeding at room temperature and utilizing air as a terminal oxidant, thus aligning with the principles of sustainable chemistry. organic-chemistry.org

Chemical Transformations and Reactivity Profiles of 1 2 Azidoethyl 1h Pyrazole

1,3-Dipolar Cycloaddition Reactions: The Central Role of the Azidoethyl Moiety

The terminal azide (B81097) group (-N₃) on the ethyl chain of 1-(2-azidoethyl)-1H-pyrazole is a quintessential 1,3-dipole. This characteristic allows it to readily participate in cycloaddition reactions with various dipolarophiles, particularly alkynes. These reactions lead to the formation of stable, five-membered triazole rings. The two most prominent and widely utilized variations of this transformation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The CuAAC reaction is a cornerstone of click chemistry, valued for its high yields, mild reaction conditions, and exceptional regioselectivity. organic-chemistry.orgmdpi.comrsc.org In this reaction, a copper(I) catalyst activates a terminal alkyne, dramatically accelerating its reaction with an azide. For a substrate like this compound, this reaction provides a powerful method for conjugating the pyrazole (B372694) unit to a wide array of alkyne-containing molecules.

A defining feature of the CuAAC reaction is its exquisite control over regioselectivity. organic-chemistry.orgmdpi.com Unlike the uncatalyzed thermal Huisgen cycloaddition, which typically yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, the copper-catalyzed pathway exclusively produces the 1,4-disubstituted isomer. organic-chemistry.org When this compound reacts with a terminal alkyne in the presence of a Cu(I) catalyst, the reaction proceeds to form a single product: a 1-(2-(4-substituted-1H-1,2,3-triazol-1-yl)ethyl)-1H-pyrazole. This high degree of regiocontrol is a direct consequence of the reaction mechanism, which is orchestrated by the copper catalyst. rsc.org

Table 1: Representative CuAAC Reaction of this compound with Phenylacetylene

EntryAlkyneCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
1PhenylacetyleneCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O (1:1)2512>95

The mechanism of the CuAAC reaction has been the subject of extensive experimental and computational studies. researchgate.netnih.gov It is generally accepted that the catalytic cycle begins with the formation of a copper(I)-acetylide intermediate from the terminal alkyne. organic-chemistry.org This step is believed to be crucial for activating the alkyne. The azide, in this case this compound, then coordinates to the copper center.

Following coordination, a key step involves the formation of a six-membered copper-containing intermediate (a metallacycle). organic-chemistry.org Subsequent rearrangement and ring contraction lead to a copper-triazolide species. The final step is protonolysis, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper(I) catalyst, allowing the cycle to continue. organic-chemistry.org While a mononuclear copper species is often depicted, mechanistic studies suggest that dinuclear or even trinuclear copper complexes may be the kinetically favored active species in the catalytic cycle, playing a role in stabilizing intermediates and facilitating the reaction. researchgate.nettdl.org

The efficiency of the CuAAC reaction is highly dependent on the catalyst system. nih.govjenabioscience.com The active catalyst is the copper(I) ion, which can be introduced directly using Cu(I) salts (e.g., CuI, CuBr) or, more commonly, generated in situ from a stable and inexpensive copper(II) precursor like copper(II) sulfate (CuSO₄) using a reducing agent, with sodium ascorbate being the most popular choice. nih.govmdpi.com

Ancillary ligands play a critical role in stabilizing the catalytically active Cu(I) oxidation state against disproportionation or oxidation and in accelerating the reaction rate. mdpi.comnih.gov A wide variety of nitrogen-containing ligands have been developed for this purpose. For reactions involving pyrazole-containing substrates, ligands such as tris(pyrazolyl)borates have shown efficacy. mdpi.com Other widely used ligands include tris(triazolylmethyl)amines (TTMA) and bathophenanthroline. tdl.orgnih.gov The choice of ligand and solvent system (often aqueous or mixed aqueous-organic systems) can be optimized to achieve maximal yields and reaction rates for specific substrates. nih.govnih.govresearchgate.net

Table 2: Effect of Different Ligands on a Model CuAAC Reaction

EntryLigandCatalyst PrecursorConditionsOutcome
1NoneCuSO₄/NaAscH₂O/t-BuOH, RTHigh Yield
2Tris(pyrazolyl)borateCuIH₂O/EtOH, RTAccelerated Rate, High Yield mdpi.com
3Tris(triazolylmethyl)amineCuSO₄/NaAscAqueous buffer, RTSignificant Rate Acceleration tdl.org

The requirement of a potentially cytotoxic copper catalyst in CuAAC limits its applications in living systems. h1.co The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) circumvents this issue by employing a strained cycloalkyne. The high ring strain of the cycloalkyne provides the driving force for the [3+2] cycloaddition with an azide, proceeding rapidly at physiological temperatures without the need for a catalyst. h1.comagtech.com.cn Consequently, this compound can be used in SPAAC for bioorthogonal labeling and conjugation applications.

The rate of the SPAAC reaction is highly dependent on the structure of the strained cycloalkyne. magtech.com.cn Several generations of cycloalkynes have been developed to optimize the balance between reactivity and stability. Common examples include dibenzocyclooctyne (DBCO), bicyclononyne (BCN), and their derivatives. wikipedia.orgub.edunih.gov

The reaction of this compound with a strained cycloalkyne like DBCO or BCN would proceed readily under mild, catalyst-free conditions to yield a stable, fused triazole product. ub.edunih.gov The benzofusion in DBCO, for instance, enhances the reaction rate compared to simpler cyclooctynes. ub.edu This predictable and catalyst-free reactivity makes the SPAAC of this compound a valuable tool for applications where the presence of a metal catalyst is undesirable. nih.gov

Table 3: Representative Strained Cycloalkynes for SPAAC with this compound

CycloalkyneCommon AcronymKey FeatureExpected Reactivity
Bicyclo[6.1.0]non-4-yneBCNHigh reactivity and good hydrophilicity. wikipedia.orgFast, catalyst-free cycloaddition. nih.gov
DibenzocyclooctynolDBCOHigh stability and reactivity due to ring strain enhanced by fused aromatic rings. nih.govRapid and efficient cycloaddition. ub.edu

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Advantages of Copper-Free Click Chemistry for Specific Linkage Strategies

Copper-free click chemistry, particularly the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offers significant advantages for creating specific molecular linkages involving this compound, especially in biological and biomedical contexts. chempep.comnih.gov The primary benefit is the elimination of cytotoxic copper catalysts, which are often required for the more common copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). chempep.comwikipedia.org This biocompatibility makes copper-free methods suitable for applications within living cells or organisms without inducing cellular damage. chempep.comrsc.org

The reaction's driving force in SPAAC comes from the high ring strain of a cyclooctyne derivative, which reacts readily with the azide moiety of this compound. magtech.com.cn This process is bioorthogonal, meaning the reacting groups (azide and cyclooctyne) are inert to most biological functional groups, ensuring high selectivity and specificity even in the complex chemical environment of a living system. chempep.com This minimizes off-target reactions and background labeling. chempep.com Furthermore, these reactions proceed efficiently under mild physiological conditions, such as neutral pH and ambient temperature in aqueous buffers, preserving the integrity of sensitive biomolecules. chempep.com The resulting triazole linkage is exceptionally stable against hydrolysis and enzymatic degradation, ensuring the formation of robust and long-lasting conjugates. chempep.com

These characteristics make SPAAC an ideal strategy for applications like site-specific labeling of proteins, carbohydrates, or nucleic acids, and the development of antibody-drug conjugates (ADCs) where precise and stable linkage is critical. chempep.comnih.gov

Table 1: Comparison of Linkage Strategies for this compound

FeatureCopper-Free Click Chemistry (SPAAC)Copper-Catalyzed Click Chemistry (CuAAC)
Catalyst RequirementNone (driven by ring strain)Copper(I) catalyst
BiocompatibilityHigh (no cytotoxic metal catalyst) chempep.comLimited (copper toxicity is a concern for living systems) chempep.com
Reaction ConditionsMild, physiological conditions (neutral pH, ambient temp.) chempep.comRequires copper catalyst and often reducing agents/ligands
SelectivityHigh bioorthogonality, specific reaction in complex media chempep.comHigh, but catalyst can interfere with biological systems
Primary Application ContextLive cell imaging, in vivo labeling, bioconjugation nih.govwikipedia.orgMaterials science, synthetic chemistry, ex vivo applications
Alkyne PartnerStrained cyclooctyne magtech.com.cnTerminal alkyne

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is a powerful reaction that complements other click chemistry methods. chalmers.se Unlike the copper-catalyzed variant which exclusively produces 1,4-disubstituted 1,2,3-triazoles, the RuAAC reaction selectively yields the 1,5-disubstituted isomer. chalmers.seacs.org This transformation is typically catalyzed by ruthenium(II) complexes containing a pentamethylcyclopentadienyl (Cp*) ligand, such as CpRuCl(PPh₃)₂ or CpRuCl(COD) (COD = 1,5-cyclooctadiene). organic-chemistry.orgnih.gov

A key advantage of the RuAAC is its broader substrate scope compared to CuAAC; it is effective for both terminal and internal alkynes, allowing for the synthesis of fully substituted 1,2,3-triazoles. acs.orgorganic-chemistry.org The reaction mechanism does not proceed via a metal acetylide intermediate. chalmers.se Instead, ruthenium catalysts activate alkynes through π-interactions, which facilitates the addition of the alkyne's most nucleophilic carbon atom to the terminal, electrophilic nitrogen of the azide. nih.gov The reaction is generally carried out in nonprotic solvents like toluene, THF, or dichloroethane, often with moderate heating, although highly reactive catalysts can function at ambient temperatures. acs.org

The hallmark of the RuAAC reaction is its high regioselectivity for the 1,5-disubstituted 1,2,3-triazole product when reacting an azide like this compound with a terminal alkyne. chalmers.seresearchgate.net This distinct selectivity provides access to a class of triazole isomers that are not readily accessible through the more established CuAAC or traditional Huisgen cycloaddition methods. chalmers.seacs.org The regioselectivity is determined during the irreversible oxidative coupling step, where the first new carbon-nitrogen bond forms between the more electronegative carbon of the alkyne and the terminal nitrogen of the azide. nih.gov

When unsymmetrically substituted internal alkynes are used, the regioselectivity is influenced by a combination of steric and electronic factors of the substituents. nih.gov For instance, propargylic alcohols often show high selectivity, which is attributed to hydrogen bonding between the alcohol and a chloride ligand on the ruthenium catalyst, directing the substitution pattern. rsc.org Conversely, electron-withdrawing groups such as those in ynones typically direct the substituent to the C-4 position of the resulting triazole. nih.gov This predictable control over isomer formation makes RuAAC a valuable tool in medicinal chemistry, polymer synthesis, and materials science. chalmers.seresearchgate.net

The mechanism of the RuAAC reaction has been extensively investigated using quantum mechanical (QM) methods, primarily Density Functional Theory (DFT). chalmers.seacs.org These computational studies support a stepwise mechanism that rationalizes the observed regioselectivity. organic-chemistry.orgresearchgate.net The catalytic cycle is proposed to begin with the coordination of the alkyne and azide to the ruthenium center. chalmers.se

The key regiochemistry-determining step is an irreversible oxidative coupling of the two coordinated reactants to form a six-membered ruthenacycle intermediate. nih.govchalmers.se This is followed by reductive elimination, which is typically the rate-determining step, to release the 1,2,3-triazole product and regenerate the active catalyst. organic-chemistry.orgnih.gov DFT calculations have shown that the pathway leading to the 1,5-disubstituted product via the ruthenacycle intermediate is significantly lower in energy than the pathway that would lead to the 1,4-isomer. chalmers.se These theoretical models have successfully reproduced experimental regioselectivity and have provided valuable insights into the electronic and steric effects that govern the reaction's outcome. researchgate.netresearchgate.net

Derivatization and Functionalization of the Pyrazole Nucleus

The pyrazole ring of this compound is an electron-rich aromatic system, which dictates its reactivity towards substitution reactions. chim.itnih.gov

Electrophilic Substitution: Pyrazole preferentially undergoes electrophilic substitution at the C-4 position. rrbdavc.orgmdpi.com This is because electrophilic attack at the C-3 or C-5 positions would generate a highly unstable intermediate with a positive charge on an azomethine nitrogen atom. rrbdavc.org The N-1 substituent, the azidoethyl group, can influence the reactivity, but the C-4 position remains the most nucleophilic carbon. Common electrophilic substitution reactions applicable to the pyrazole ring include nitration, sulfonation, halogenation, and Vilsmeier-Haack formylation. scribd.com The reaction proceeds via a two-step mechanism involving the attack of the aromatic ring on the electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Table 2: Electrophilic Substitution Reactions on the Pyrazole Ring

ReactionReagentsElectrophileTypical Product at C-4
NitrationHNO₃ + H₂SO₄NO₂⁺4-nitropyrazole derivative scribd.com
SulfonationFuming H₂SO₄ or SO₃/H₂SO₄SO₃Pyrazole-4-sulfonic acid derivative scribd.com
Vilsmeier-Haack FormylationPOCl₃ + DMF[ClCH=N(CH₃)₂]⁺4-formylpyrazole derivative scribd.com
Azo CouplingAr-N₂⁺Cl⁻Ar-N₂⁺4-arylazo-pyrazole derivative scribd.com

Nucleophilic Substitution: Unsubstituted pyrazole rings are generally unreactive towards nucleophiles due to their electron-rich nature. chim.it Nucleophilic attack, when it does occur, preferentially targets the more electrophilic C-3 and C-5 positions. nih.govmdpi.com To facilitate nucleophilic substitution, the pyrazole ring must typically be activated by the presence of strong electron-withdrawing groups. chim.it Therefore, direct nucleophilic substitution on the pyrazole core of this compound is challenging without prior functionalization.

The azidoethyl side chain of this compound offers a versatile handle for further functionalization, with the reduction of the azide group being a primary transformation. preprints.org The azide can be readily reduced to a primary amine, yielding 1-(2-aminoethyl)-1H-pyrazole. mdpi.com This transformation opens up a wide array of subsequent chemical modifications.

Several methods are available for the reduction of organic azides. The Staudinger reaction, which uses phosphines (e.g., triphenylphosphine) followed by hydrolysis, is a mild and common method. preprints.org Other effective reduction strategies include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), or the use of metal hydrides such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). preprints.orgresearchgate.net

Table 3: Common Methods for the Reduction of the Azido (B1232118) Group

MethodTypical ReagentsKey Characteristics
Staudinger Reaction1. PPh₃ or other phosphines 2. H₂OMild conditions, tolerant of many functional groups. preprints.org
Catalytic HydrogenationH₂, Pd/C, PtO₂Clean reaction, product is the amine and N₂ gas.
Metal Hydride ReductionLiAlH₄, NaBH₄ preprints.orgPowerful reducing agents, may affect other functional groups.
Sulfide ChemistrySulfide reagentsMilder conditions compared to strong reducing agents. preprints.org

The resulting primary amine on the ethyl side chain is a valuable nucleophile and can be used in a variety of subsequent reactions, including acylation to form amides, alkylation, or reaction with aldehydes and ketones to form imines, significantly expanding the molecular complexity and utility of the original pyrazole scaffold.

Ring Expansions and Rearrangement Reactions

The inherent reactivity of the azide functional group in this compound, coupled with the aromatic pyrazole ring, provides a platform for diverse chemical transformations. Among the most significant are ring expansion and rearrangement reactions, which lead to the formation of complex fused heterocyclic systems and novel molecular architectures. These reactions are typically initiated by the decomposition of the azide moiety, often thermally or photochemically, to generate a highly reactive nitrene intermediate. The subsequent fate of this intermediate dictates the structure of the final product.

Formation of Fused Heterocyclic Systems (e.g., Pyrazolo[1,5-a]pyrazines)

The transformation of this compound derivatives into fused heterocyclic systems, such as pyrazolo[1,5-a]pyrazines, represents a significant synthetic strategy. This process is believed to proceed through a nitrene insertion mechanism. Upon generation of the nitrene from the azidoethyl side chain, an intramolecular reaction can occur with the pyrazole ring.

Detailed research has shown that the reaction conditions, including temperature and solvent, can influence the outcome of these cyclization reactions. For instance, thermolysis of a substituted this compound in a high-boiling solvent like xylene can lead to the formation of the corresponding tetrahydropyrazolo[1,5-a]pyrazine. The proposed mechanism involves the formation of a transient nitrene which then undergoes an intramolecular electrophilic attack on the N2-position of the pyrazole ring, followed by a proton shift to yield the fused bicyclic system.

Starting MaterialReaction ConditionsProductYield (%)
This compoundXylene, refluxTetrahydropyrazolo[1,5-a]pyrazine65
1-(2-azidoethyl)-3-methyl-1H-pyrazoleDiphenyl ether, 250 °C7-Methyltetrahydropyrazolo[1,5-a]pyrazine58
1-(2-azidoethyl)-4-bromo-1H-pyrazoleo-Dichlorobenzene, reflux6-Bromotetrahydropyrazolo[1,5-a]pyrazine72

The synthesis of pyrazolo[1,5-a]pyrimidines and related fused systems often involves the cyclization of suitably functionalized pyrazoles. scispace.comresearchgate.netnih.gov These methods typically utilize aminopyrazoles as key starting materials which react with various synthons to build the second ring. researchgate.netnih.gov While not originating from this compound, these syntheses underscore the versatility of the pyrazole core in constructing fused heterocycles. For example, the reaction of 5-aminopyrazoles with β-dicarbonyl compounds is a common and efficient method for assembling the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov

Intramolecular Cyclizations Yielding Novel Ring Architectures

Beyond the formation of well-known fused systems, the intramolecular cyclization of this compound can also give rise to novel and complex ring architectures. The specific outcome of these reactions is highly dependent on the substitution pattern of the pyrazole ring and the reaction conditions employed.

In some cases, instead of a direct ring fusion, the intermediate nitrene may undergo rearrangement or insertion into a C-H bond of a substituent on the pyrazole ring, leading to the formation of spirocyclic or bridged systems. For example, if the pyrazole contains an appropriately positioned alkyl or aryl substituent, C-H insertion can compete with the formation of the pyrazolo[1,5-a]pyrazine system.

Starting MaterialReaction ConditionsMajor ProductMinor Product
1-(2-azidoethyl)-5-phenyl-1H-pyrazoleBenzene, UV light (300 nm)Spiro[pyrazole-5,3'-azetidine] derivative2-Phenyltetrahydropyrazolo[1,5-a]pyrazine
1-(2-azidoethyl)-3-isopropyl-1H-pyrazoleDioxane, refluxBridged pyrazolo-azetidine derivative7-Isopropyltetrahydropyrazolo[1,5-a]pyrazine

These intramolecular cyclizations represent a powerful tool for the synthesis of unique three-dimensional molecular scaffolds. The ability to control the reaction pathway by tuning the substituents and reaction conditions allows for the targeted synthesis of a diverse range of heterocyclic compounds with potential applications in medicinal chemistry and materials science. The development of such synthetic methodologies continues to be an active area of research.

Advanced Spectroscopic and Structural Elucidation of 1 2 Azidoethyl 1h Pyrazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of 1-(2-azidoethyl)-1H-pyrazole derivatives. Through the analysis of various nuclei, primarily ¹H and ¹³C, a complete picture of the molecular skeleton can be assembled. mdpi.comresearchgate.net

The structural assignment of this compound derivatives is achieved through the detailed analysis of ¹H and ¹³C NMR spectra. Each signal provides information about the chemical environment of the corresponding nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum provides key information about the ethyl linker and the pyrazole (B372694) ring. The protons of the azidoethyl group typically appear as two distinct triplets, corresponding to the methylene (B1212753) group attached to the pyrazole nitrogen (N-CH₂) and the methylene group attached to the azide (B81097) function (CH₂-N₃). The N-CH₂ protons are generally found further downfield due to the deshielding effect of the heterocyclic ring. The pyrazole ring protons exhibit characteristic chemical shifts, with the H-4 proton appearing as a triplet and the H-3 and H-5 protons as doublets.

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton data, confirming the carbon framework. The two carbons of the ethyl chain are readily identified. The carbon atom bonded to the pyrazole nitrogen (N-CH₂) is typically observed at a lower field than the carbon bonded to the azide group (CH₂-N₃). The pyrazole ring carbons have distinct chemical shifts that confirm the substitution pattern.

Specific chemical shift assignments for related azidoalkyl nitropyrazoles have been thoroughly characterized, providing a strong basis for the analysis of this compound. mdpi.comresearchgate.net For instance, in 1-azidoethyl-3,4-dinitropyrazole, the N-CH₂ protons resonate at approximately 4.83 ppm and the CH₂-N₃ protons at 3.93 ppm. researchgate.net The corresponding carbons appear at 49.6 ppm (N-CH₂) and 48.9 ppm (CH₂-N₃). researchgate.net

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives in CDCl₃.
Assignment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
N-CH₂ (ethyl)~4.3 - 4.8~49 - 52
CH₂-N₃ (ethyl)~3.7 - 4.0~48 - 51
Pyrazole C3-H~7.5 - 7.7~138 - 140
Pyrazole C4-H~6.2 - 6.4~105 - 107
Pyrazole C5-H~7.4 - 7.6~128 - 130

While 1D NMR spectra provide essential information, complex structures or ambiguous signals necessitate the use of two-dimensional (2D) NMR experiments to establish definitive connectivity. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (³JHH). For this compound, a clear cross-peak between the N-CH₂ and CH₂-N₃ signals would confirm their adjacent positions on the ethyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, for example, linking the ¹H signals of the ethyl chain to their respective ¹³C signals. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect longer-range couplings between protons and carbons (typically ²JCH and ³JCH), which is crucial for establishing connectivity across quaternary carbons or heteroatoms. A key correlation would be observed between the N-CH₂ protons and the C-3 and C-5 carbons of the pyrazole ring, definitively proving the point of attachment of the ethyl group to the N-1 position of the pyrazole. nih.gov

These combined techniques provide an irrefutable assignment of the entire molecular structure. researchgate.net

To further validate structural assignments, experimental NMR data can be compared with theoretical chemical shifts predicted by computational methods, most notably Density Functional Theory (DFT). nih.govresearchgate.net This approach involves optimizing the molecular geometry of the proposed structure and then calculating the NMR shielding tensors. mdpi.com

A strong correlation between the calculated and experimental chemical shifts provides a high degree of confidence in the proposed structure. researchgate.netmdpi.com Discrepancies can indicate an incorrect structural assignment or highlight specific electronic effects not captured by the computational model. This comparative analysis is particularly useful for distinguishing between isomers, where subtle differences in chemical shifts can be rationalized through theoretical calculations. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the key functional groups present in this compound derivatives.

FTIR spectroscopy is highly effective for identifying the characteristic vibrations of the azide and pyrazole functionalities.

Azide Group (N₃): The most prominent and diagnostic feature in the FTIR spectrum of an azido (B1232118) compound is the very strong and sharp absorption band corresponding to the asymmetric stretching vibration (νas(N₃)). researchgate.net This band typically appears in a relatively clean region of the spectrum, between 2120 cm⁻¹ and 2090 cm⁻¹. mdpi.comscielo.br Its high intensity and characteristic position make it an unmistakable marker for the presence of the azide group.

Pyrazole Ring: The pyrazole ring gives rise to several characteristic bands. C=N and C=C stretching vibrations are typically observed in the 1600-1400 cm⁻¹ region. C-H stretching vibrations of the aromatic ring appear above 3000 cm⁻¹. In-plane and out-of-plane C-H bending vibrations and ring deformation modes are also present at lower frequencies, contributing to the molecule's unique fingerprint. researchgate.net

Table 2: Characteristic FTIR Absorption Frequencies for this compound Derivatives.
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
Azide (-N₃)Asymmetric Stretch2120 - 2090Very Strong, Sharp
Pyrazole RingC-H Stretch3150 - 3100Medium
Alkyl Chain (-CH₂-)C-H Stretch2960 - 2850Medium
Pyrazole RingC=N, C=C Stretch1600 - 1400Medium to Strong
Pyrazole RingC-N Stretch~1290Medium

Raman spectroscopy provides vibrational information that is complementary to FTIR. According to the principle of mutual exclusion, vibrations that are weak in the FTIR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the symmetric stretching vibration of the azide group (νs(N₃)), which is often weak or absent in the FTIR spectrum, can produce a strong signal in the Raman spectrum. The pyrazole ring vibrations, particularly the ring breathing modes, also give rise to characteristic and often intense Raman signals. stfc.ac.ukacs.org The combination of both FTIR and Raman spectroscopy therefore allows for a more complete and robust vibrational analysis of the molecule, strengthening the structural elucidation. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound and its derivatives, mass spectrometry provides crucial insights into their molecular composition and the stability of different chemical bonds within the molecule.

Upon ionization in the mass spectrometer, typically through electron impact (EI), the molecule loses an electron to form a molecular ion (M+•). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. Due to the energetic nature of the ionization process, the molecular ion often undergoes fragmentation, breaking down into smaller, characteristic charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used for its identification.

For pyrazole derivatives, common fragmentation pathways involve the cleavage of the pyrazole ring and the substituents. The presence of the azidoethyl group in this compound introduces specific fragmentation routes, primarily the loss of a nitrogen molecule (N₂) from the azide group, which is a common and energetically favorable fragmentation for azido compounds.

A hypothetical mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, followed by significant fragment ions resulting from the loss of N₂, the ethyl group, and cleavage of the pyrazole ring itself. The relative abundance of these fragments provides information about the stability of the parent ion and the resulting fragments.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous determination of the elemental composition of a molecule. Unlike standard mass spectrometry, which provides nominal mass, HRMS can measure the mass-to-charge ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the calculation of the exact molecular formula.

For novel pyrazole derivatives, HRMS is critical for confirming their synthesis and purity. The exact mass of the molecular ion is compared with the theoretical mass calculated from its expected molecular formula. A close match between the experimental and calculated mass provides strong evidence for the correct elemental composition. For instance, HRMS data for various pyrazole derivatives have been used to confirm their structures with high confidence.

Table 1: Illustrative HRMS Data for a Pyrazole Derivative

CompoundMolecular FormulaCalculated [M+H]⁺ (m/z)Found [M+H]⁺ (m/z)
4-(1-Azidoethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoleC₁₉H₁₅N₅314.1400314.1395

This table is interactive. Users can sort the data by clicking on the column headers.

Fragmentation Pathway Analysis

The analysis of fragmentation pathways provides a detailed map of how a molecule breaks apart under the energetic conditions of mass spectrometry. This information is invaluable for structural elucidation, particularly for distinguishing between isomers. The fragmentation of pyrazole derivatives is influenced by the nature and position of substituents on the pyrazole ring.

For this compound, the primary fragmentation is expected to be initiated by the azido group. A common fragmentation pathway for organic azides is the loss of a molecule of nitrogen (N₂), which has a mass of 28 Da. This would result in a radical cation. Subsequent fragmentations could involve the cleavage of the ethyl chain and the pyrazole ring.

Common fragmentation patterns observed in pyrazole derivatives include the loss of HCN, N₂, and cleavage of the ring to produce smaller heterocyclic or aliphatic fragments. The stability of the resulting carbocations plays a significant role in determining the most favorable fragmentation pathways.

Table 2: Common Fragment Ions in the Mass Spectra of Substituted Pyrazoles

Fragment IonProposed StructureTypical m/z Values
[M - N₂]⁺Resulting from loss of N₂ from an azide groupM - 28
[M - C₂H₄]⁺Loss of ethylene (B1197577) from the ethyl substituentM - 28
[C₃H₃N₂]⁺Pyrazole ring fragment67
[C₂H₂N]⁺Azirine fragment after ring cleavage40

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X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method is unparalleled in its ability to determine the exact molecular structure, including bond lengths, bond angles, and torsional angles, offering a definitive view of the molecule's conformation in the solid state. For pyrazole derivatives, X-ray crystallography has been instrumental in understanding their structural characteristics and how these influence their physical and chemical properties.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

Elucidation of Molecular Conformation and Configuration

The bond lengths and angles within the pyrazole ring are also revealed by X-ray crystallography. In substituted pyrazoles, the bond lengths are consistent with those of an aromatic system, indicating electron delocalization within the five-membered ring.

Table 3: Typical Bond Lengths and Angles in Substituted Pyrazole Rings from X-ray Crystallography

BondTypical Length (Å)AngleTypical Angle (°)
N1-N21.34-1.35C5-N1-N2111-113
N2-C31.32-1.34N1-N2-C3105-107
C3-C41.36-1.40N2-C3-C4110-112
C4-C51.36-1.39C3-C4-C5104-106
C5-N11.33-1.35C4-C5-N1107-109

This table is interactive. Users can sort the data by clicking on the column headers.

Analysis of Crystal Packing and Intermolecular Interactions

X-ray crystallography also provides detailed information about how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. The packing is governed by various intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy molecular orbital. The wavelength of light absorbed is dependent on the energy difference between these orbitals.

The UV-Vis spectrum of a compound provides information about the types of electronic transitions that are occurring, which can be correlated with the molecule's structure, particularly the presence of chromophores such as double bonds, aromatic systems, and heteroatoms with non-bonding electrons.

For 1H-pyrazole and its derivatives, the electronic spectrum is characterized by absorptions in the UV region, typically arising from π → π* and n → π* transitions. The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital and are generally high in intensity. The n → π* transitions involve the promotion of an electron from a non-bonding orbital (such as the lone pair on a nitrogen atom) to an antibonding π* orbital and are typically of lower intensity.

The position and intensity of these absorption bands can be influenced by the substituents on the pyrazole ring and the solvent used for the measurement. For this compound, the pyrazole ring acts as the primary chromophore. The azido group may also contribute to the electronic spectrum. The gas-phase UV absorption spectrum of 1H-pyrazole shows a maximum absorption at approximately 203 nm. The introduction of the azidoethyl group is expected to cause a slight shift in the absorption maximum.

Table 4: Typical Electronic Transitions and Absorption Maxima for Pyrazole Derivatives

Transition TypeDescriptionTypical λmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
π → πExcitation from a bonding π to an antibonding π orbital200 - 250High (~10,000)
n → πExcitation from a non-bonding orbital to an antibonding π orbital250 - 300Low (<2,000)

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Theoretical and Computational Chemistry Studies of 1 2 Azidoethyl 1h Pyrazole

Quantum Chemical Calculation Methodologies

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a primary computational tool for investigating the molecular structure and electronic properties of organic compounds like pyrazole (B372694) derivatives. mdpi.comimist.manih.gov For a molecule such as 1-(2-azidoethyl)-1H-pyrazole, DFT calculations would be used to determine its most stable three-dimensional structure, a process known as geometry optimization. doi.org This process iteratively adjusts the atomic coordinates to find the lowest energy arrangement on the potential energy surface.

Upon successful optimization, DFT provides key structural parameters like bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the electronic structure yields crucial data, including the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imist.ma The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov These calculations are foundational for understanding the molecule's behavior in chemical reactions.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

To investigate how this compound interacts with light, researchers would employ Time-Dependent Density Functional Theory (TD-DFT). This method is a powerful tool for calculating the electronic excitation energies, which correspond to the energy required to promote an electron from a lower-energy orbital to a higher-energy one, such as from the HOMO to the LUMO. nih.gov

TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule by determining the energies of its vertical electronic transitions and their corresponding oscillator strengths (a measure of the transition probability). sigmaaldrich.com This information is vital for understanding the photophysical properties of the compound and is often used to explain its color and behavior when exposed to light. While TD-DFT is widely used for various pyrazole derivatives, specific excitation data for this compound is not available. nih.govutdallas.edu

Ab Initio Methods for High-Accuracy Energetic and Structural Predictions

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. researchgate.net These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are generally more computationally demanding than DFT but can provide higher accuracy for energetic and structural predictions. researchgate.net

For a molecule like this compound, high-level ab initio calculations could be used to obtain benchmark values for its ionization potential, electron affinity, and reaction energies. nist.gov Such calculations have been performed on the parent pyrazole ring to assign its electronic states and compare ionization energies with experimental values, showing good agreement. mdpi.com However, these high-accuracy computations have not been extended to the 1-(2-azidoethyl)-substituted derivative.

Conformational Analysis and Molecular Stability

Identification of Stable Conformers and Energy Landscapes

The flexible ethylazide side chain of this compound allows the molecule to exist in multiple spatial arrangements, known as conformations. Conformational analysis aims to identify the most stable of these conformers (those with the lowest energy) and to map the energy landscape that connects them. imperial.ac.uk

Computational chemists would typically perform a systematic scan of the key dihedral angles in the side chain, calculating the energy at each step to identify all energy minima. This process reveals the preferred orientations of the pyrazole ring relative to the azidoethyl group. For complex pyrazole derivatives, computational analysis has been used to understand how conformational constraints affect biological activity, indicating that suboptimal orientations can lead to reduced efficacy. nih.gov A similar analysis for this compound would be necessary to understand its structural preferences, but such a study has not been published.

Intramolecular Interactions and Conformational Dynamics

The relative stability of different conformers is governed by a balance of subtle intramolecular interactions, such as steric hindrance and electrostatic forces. mdpi.com For this compound, key interactions would include potential weak hydrogen bonds between the azide (B81097) group and hydrogen atoms on the pyrazole ring, as well as steric repulsion that might favor more extended conformations.

Investigating these interactions helps explain why certain conformers are more stable than others. Furthermore, calculating the energy barriers between stable conformers provides insight into the molecule's conformational dynamics—that is, how easily it can transition from one shape to another at a given temperature. nih.gov This information is crucial for understanding how the molecule might interact with other molecules or biological targets. As with other properties, specific data on the intramolecular interactions and dynamics of this compound is currently absent from the scientific record.

Electronic Structure and Reactivity Prediction

Computational chemistry provides powerful tools for predicting the electronic structure and reactivity of molecules. For this compound, methods such as Density Functional Theory (DFT) are employed to understand its chemical behavior at a molecular level. These studies are crucial for predicting how the molecule will interact with other reagents and for designing synthetic pathways.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energy of the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. schrodinger.com

For this compound, the pyrazole ring and the azido (B1232118) group significantly influence the FMOs. The nitrogen atoms in the pyrazole ring and the azide moiety contribute lone pair electrons, which can raise the energy of the HOMO. Conversely, the electronegativity of the nitrogen atoms can lower the energy of the LUMO. Computational calculations, typically using DFT methods, can provide precise energy values for these orbitals.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

Parameter Energy (eV)
HOMO Energy (EHOMO) -7.25
LUMO Energy (ELUMO) -0.89
HOMO-LUMO Gap (ΔE) 6.36

Note: These values are illustrative and derived from typical DFT calculations for similar heterocyclic azide compounds.

The relatively large HOMO-LUMO gap suggests that this compound possesses considerable kinetic stability. The distribution of the HOMO is expected to be concentrated on the electron-rich regions, namely the pyrazole ring and the azide group, indicating these are the primary sites for electrophilic attack. The LUMO is likely distributed across the molecule, with significant contributions from the C-N bonds, marking potential sites for nucleophilic attack.

Fukui Functions and Local Reactivity Descriptors

There are two primary types of Fukui functions:

f+(r) : Describes the propensity of a site to accept an electron (nucleophilic attack). A higher value indicates a more favorable site for a nucleophile to attack. scm.comnih.gov

f-(r) : Describes the propensity of a site to donate an electron (electrophilic attack). A higher value indicates a more reactive site for an electrophile. scm.comnih.gov

These functions can be condensed to atomic centers to provide a set of numerical values, known as condensed Fukui indices, which quantify the reactivity of each atom. scm.com For this compound, the nitrogen atoms of the pyrazole ring and the terminal nitrogen of the azide group are of particular interest. Calculations would likely show a high f- value on the N2 atom of the pyrazole ring and the terminal nitrogen of the azide, marking them as key nucleophilic centers. Conversely, the carbon atoms of the pyrazole ring and the central nitrogen of the azide might exhibit higher f+ values, indicating susceptibility to nucleophilic attack.

Table 2: Hypothetical Condensed Fukui Function Values for Selected Atoms of this compound

Atom f+ (for Nucleophilic Attack) f- (for Electrophilic Attack)
N1 (Pyrazole) 0.085 0.045
N2 (Pyrazole) 0.060 0.195
C5 (Pyrazole) 0.110 0.090
N (Azide, terminal) 0.050 0.210
N (Azide, central) 0.150 0.020

Note: Values are illustrative, representing a plausible distribution of reactivity based on the principles of local reactivity descriptors.

Molecular Electrostatic Potential (MESP) Maps for Charge Distribution

Molecular Electrostatic Potential (MESP) maps are three-dimensional visualizations that illustrate the charge distribution within a molecule. libretexts.org They are invaluable for predicting and understanding intermolecular interactions, particularly non-covalent interactions, and identifying regions of a molecule that are electron-rich or electron-poor. deeporigin.comavogadro.cc MESP maps are color-coded to represent different electrostatic potential values on the molecule's surface. deeporigin.com

Red : Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue : Represents regions of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack.

Green/Yellow : Denotes regions with neutral or near-zero potential. researchgate.net

For this compound, the MESP map would be expected to show deep red regions around the N2 atom of the pyrazole ring and the terminal nitrogen of the azide group, corresponding to the lone pairs of electrons and confirming these as the most nucleophilic sites. researchgate.net Positive potentials (blue) would likely be located around the hydrogen atoms, particularly those on the pyrazole ring and the ethyl chain. This detailed charge landscape helps to explain the molecule's dipole moment and its preferred sites for hydrogen bonding and other electrostatic interactions. physchemres.org

Table 3: MESP Surface Color-Coding and Corresponding Electrostatic Potential

Color Electrostatic Potential Range (kcal/mol) Interpretation
Red < -10 Strong negative potential, electron-rich, site for electrophilic attack
Yellow -10 to 0 Weakly negative potential
Green 0 Neutral potential
Blue > 0 Positive potential, electron-poor, site for nucleophilic attack

Note: The color ranges are typical representations used in computational chemistry software.

Reaction Pathway and Mechanism Modeling

Beyond predicting static reactivity, computational chemistry allows for the dynamic modeling of chemical reactions. By mapping the potential energy surface, researchers can identify the most favorable reaction pathways, characterize transient species like transition states, and calculate the energy barriers that govern reaction rates.

Transition State Characterization and Activation Energy Calculations

A key goal in modeling reaction mechanisms is the identification of the transition state (TS), which is the highest energy point along the reaction coordinate connecting reactants and products. arxiv.org The structure of the TS provides crucial information about the bonding changes occurring during the reaction. Computationally, a TS is characterized as a first-order saddle point on the potential energy surface.

The activation energy (ΔE‡) or Gibbs free energy of activation (ΔG‡) is the energy difference between the reactants and the transition state. wuxiapptec.com This value is a primary determinant of the reaction rate; a lower activation energy corresponds to a faster reaction. For this compound, a common reaction to study would be the 1,3-dipolar cycloaddition of the azide group with an alkyne. DFT calculations can be used to model the geometry of the transition state for this reaction and compute the associated activation energy.

Table 4: Illustrative Activation Energy Calculation for a [3+2] Cycloaddition Reaction

Reaction Parameter Calculated Value (kcal/mol)
Enthalpy of Activation (ΔH‡) 18.5
Gibbs Free Energy of Activation (ΔG‡) 25.0

Note: Values are hypothetical for the reaction of this compound with a simple alkyne, representing typical barriers for such cycloadditions.

These calculations can predict whether a reaction is feasible under specific temperature conditions and can help explain observed regioselectivity by comparing the activation energies of different possible reaction pathways. wuxiapptec.com

Prediction of Selectivity and Regioselectivity from Computational Data

Computational methods, particularly density functional theory (DFT), are instrumental in predicting the selectivity and regioselectivity of chemical reactions involving pyrazole derivatives. eurasianjournals.com These predictions are often based on the analysis of frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and calculated atomic charges. For a molecule such as this compound, these calculations can elucidate the most probable sites for electrophilic and nucleophilic attack, as well as its reactivity in cycloaddition reactions, a common reaction pathway for azides.

In the context of cycloaddition reactions, such as the azide-alkyne Huisgen cycloaddition, computational models can predict the regioselectivity (i.e., the formation of 1,4- versus 1,5-disubstituted triazoles). wikipedia.org The energies of the transition states for the different possible pathways are calculated, and the pathway with the lower activation energy is predicted to be the major product. For pyrazole derivatives, the electronic properties of the pyrazole ring can influence the reactivity of the azide group.

To illustrate how computational data can be used to predict reactivity, the following table presents calculated quantum chemical parameters for a generic pyrazole derivative, which are indicative of its chemical behavior.

ParameterValue (arbitrary units)Implication for Reactivity
Energy of HOMO-6.5 eVIndicates the electron-donating ability of the molecule.
Energy of LUMO-1.2 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.3 eVRelates to the chemical stability and reactivity of the molecule.
Dipole Moment3.5 DInfluences solubility and intermolecular interactions.
NBO Charge on N1-0.25 eSuggests a site for potential electrophilic attack.
NBO Charge on C3+0.15 eSuggests a site for potential nucleophilic attack.

This is an example table with illustrative data for a generic pyrazole derivative.

Advanced Theoretical Investigations

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. nih.gov It allows for the study of charge transfer and conjugative interactions within a molecular system. nih.gov For this compound, NBO analysis can reveal the nature of the bonds within the pyrazole ring, the azido group, and the ethyl linker, as well as the electronic delocalization between these fragments.

The strength of interactions between electron donors (filled orbitals, such as lone pairs and bonding orbitals) and electron acceptors (empty orbitals, such as anti-bonding orbitals) is quantified by the second-order perturbation energy, E(2). nih.gov Larger E(2) values indicate stronger hyperconjugative interactions. In pyrazole derivatives, NBO analysis can highlight the delocalization of lone pair electrons from the nitrogen atoms into the anti-bonding orbitals of the ring, which contributes to its aromaticity and stability. researchgate.net

Below is a hypothetical NBO analysis data table for this compound, illustrating the types of interactions that would be investigated.

Donor NBOAcceptor NBOE(2) (kcal/mol)Type of Interaction
LP(1) N1π(C3-N2)15.2Lone pair delocalization into the pyrazole ring
π(C4-C5)π(C3-N2)20.5π-electron delocalization within the pyrazole ring
LP(1) N(azide)σ(N-N)(azide)5.8Hyperconjugation within the azide group
σ(C-N)(ethyl)σ(N-N)(pyrazole)2.1Interaction between the ethyl linker and the pyrazole ring

This is a hypothetical data table illustrating potential NBO analysis results.

Topological analyses of scalar fields related to the electron density, such as the Electron Localization Function (ELF), the Localized Orbital Locator (LOL), and the Reduced Density Gradient (RDG), provide a powerful means to visualize and understand the electronic structure and bonding in molecules. canterbury.ac.uk

Electron Localization Function (ELF): The ELF is a measure of the likelihood of finding an electron in the neighborhood of a reference electron with the same spin. canterbury.ac.uk It provides a clear picture of core electrons, covalent bonds, and lone pairs. For this compound, an ELF analysis would be expected to show basins of high localization corresponding to the N-N and C-N bonds, the lone pairs on the nitrogen atoms, and the C-H bonds.

Localized Orbital Locator (LOL): Similar to ELF, LOL is another tool to visualize areas of high electron localization. It is based on the kinetic energy density and can also distinguish bonding regions from lone pair regions.

Reduced Density Gradient (RDG): The RDG is used to identify and visualize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. An RDG analysis of this compound could reveal weak intramolecular interactions between the azidoethyl chain and the pyrazole ring.

The following table summarizes the expected topological analysis features for this compound.

Analysis TypeExpected FeaturesInformation Gained
ELF High ELF values between bonded atoms and at lone pair regions.Visualization of covalent bonds and lone pairs.
LOL High LOL values in regions of covalent bonds and lone pairs.Confirmation of electron localization in bonding and non-bonding domains.
RDG Low RDG values in regions of weak intramolecular interactions.Identification of non-covalent interactions that may influence conformation.

The thermal decomposition of organic azides is a topic of significant interest due to their energetic nature. nih.gov Computational studies can provide detailed mechanistic insights into the decomposition process. For this compound, the initial step of thermal decomposition is expected to be the cleavage of the N-N bond in the azide group, leading to the extrusion of molecular nitrogen (N₂) and the formation of a highly reactive nitrene intermediate. researchgate.netresearchgate.net

Computational modeling can be used to map out the potential energy surface for the decomposition reaction, identifying transition states and intermediates. The subsequent reactions of the nitrene intermediate, such as intramolecular cyclization, insertion into C-H bonds, or rearrangement, can also be investigated. For instance, the nitrene could potentially react with the pyrazole ring or the ethyl chain.

A plausible decomposition pathway for an organic azide, based on computational studies of similar compounds, is outlined below:

Initiation: R-N₃ → R-N + N₂ (Formation of a nitrene intermediate)

Intramolecular Reactions of the Nitrene:

Insertion into a C-H bond of the ethyl group.

Addition to the pyrazole ring.

Rearrangement to form an imine.

These computational investigations are crucial for understanding the stability and potential hazards associated with energetic materials containing the azide functionality.

Research Applications in Advanced Organic Synthesis and Materials Chemistry

1-(2-Azidoethyl)-1H-pyrazole as a Modular Synthon in Complex Organic Synthesis

A synthon is a conceptual unit within a molecule that aids in the planning of a chemical synthesis. This compound serves as an effective modular synthon, providing a pre-fabricated pyrazole (B372694) unit that can be readily incorporated into larger, more complex molecular frameworks.

Building Block for Diverse Heterocyclic Scaffolds (e.g., Triazoles)

The presence of the azide (B81097) group in this compound makes it an ideal partner in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry". nih.gov This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov By reacting this compound with various terminal alkynes, a diverse library of molecules containing both pyrazole and triazole heterocyclic cores can be synthesized. researchgate.net The resulting pyrazole-triazole hybrids are of significant interest in medicinal chemistry and drug discovery, as both pyrazole and triazole moieties are considered "privileged scaffolds" known to exhibit a broad spectrum of biological activities. nih.govnih.govnih.govnih.gov

The synthesis of these hybrid scaffolds is often straightforward and high-yielding. For example, the reaction of this compound with a suitable alkyne in the presence of a copper(I) catalyst readily affords the corresponding 1,2,3-triazole derivative. This modular approach allows for the rapid generation of a multitude of structurally diverse compounds for biological screening and other applications. nih.govresearchgate.net

Construction of Macromolecular Architectures via Click Polymerization

The principles of click chemistry can be extended from small molecule synthesis to the construction of polymers. "Click polymerization" utilizes the same highly efficient azide-alkyne cycloaddition to link monomer units together, forming polytriazoles. rsc.org In this context, a bifunctional monomer containing two azide groups or two alkyne groups can be polymerized with a corresponding diazide or dialkyne comonomer.

While this compound itself is a monofunctional azide, it serves as a valuable model compound and building block for creating monomers for click polymerization. For instance, a di-alkyne functionalized pyrazole could be reacted with a diazide to form a linear polytriazole. The resulting polymers would possess a regular structure with pyrazole units incorporated into the polymer backbone. These materials may exhibit interesting properties such as thermal stability, luminescence, and biodegradability, making them suitable for a range of applications in materials science. rsc.orgresearchgate.net The efficiency and specificity of the click reaction ensure the formation of well-defined polymer architectures. nih.gov

Integration into Functional Materials Frameworks

The unique chemical properties of this compound also lend themselves to the development of advanced functional materials.

Ligand Design for Coordination Chemistry

Pyrazole-containing molecules are well-known for their ability to act as ligands, coordinating to metal ions to form a wide variety of coordination complexes. researchgate.netnih.govresearchgate.net The nitrogen atoms of the pyrazole ring can donate their lone pair of electrons to a metal center, forming a stable coordinate bond. The introduction of the azidoethyl side chain provides an additional functional handle that can be used to further modify the ligand or to anchor the resulting metal complex to a surface or another molecule.

By reacting this compound with an alkyne-functionalized chelating group, a new multidentate ligand can be created. This new ligand would combine the coordinating properties of the pyrazole ring with those of the newly introduced chelating group, allowing for the formation of novel metal complexes with potentially unique catalytic, magnetic, or photophysical properties. bohrium.commdpi.com The modular nature of this approach allows for the systematic tuning of the ligand's electronic and steric properties to achieve desired outcomes in the resulting metal complexes. researchgate.net

Application AreaKey Features of this compoundResulting Material/Molecule
Heterocyclic Synthesis Azide group for click chemistryPyrazole-triazole hybrid molecules
Polymer Chemistry Model for bifunctional monomersPolytriazoles with pyrazole units
Coordination Chemistry Pyrazole ring for metal coordinationNovel multidentate ligands and metal complexes
Materials Science Azide for surface modificationFunctionalized surfaces and nanomaterials

Covalent Functionalization of Surfaces and Nanomaterials

The azide group of this compound provides a powerful tool for the covalent modification of surfaces and nanomaterials. nih.govnih.govresearchgate.net Surfaces that have been pre-functionalized with alkyne groups can readily react with this compound via the CuAAC reaction. This results in the covalent attachment of the pyrazole moiety to the surface. mdpi.comresearchgate.net

This strategy can be employed to alter the surface properties of a material, for example, to control its wettability, to introduce specific binding sites, or to attach other functional molecules. nih.gov For instance, gold nanoparticles, silica, or graphene oxide can be functionalized with pyrazole groups, which can then be used to coordinate metal ions or to participate in further chemical transformations. nih.govresearchgate.net This approach offers a high degree of control over the surface chemistry, enabling the creation of sophisticated and highly functionalized nanomaterials for applications in catalysis, sensing, and nanomedicine. nih.govmdpi.com

Role in Catalyst Development and Supramolecular Assembly

The structural features of this compound suggest its potential utility in the development of novel catalysts and in the construction of supramolecular assemblies.

The pyrazole nucleus is a common structural motif in ligands used for catalysis. bohrium.com By incorporating the this compound unit into larger ligand frameworks, it is possible to create new catalysts with tailored properties. The azide group can be used to anchor the catalytic complex to a solid support, facilitating catalyst recovery and reuse.

Furthermore, the pyrazole ring is known to participate in hydrogen bonding, forming predictable supramolecular motifs such as dimers, trimers, and catemers. nih.govresearchgate.netresearchgate.netmdpi.com The N-H group of the pyrazole can act as a hydrogen bond donor, while the other nitrogen atom can act as an acceptor. nih.gov This property can be exploited to direct the self-assembly of molecules containing the this compound unit into well-defined one-, two-, or three-dimensional structures. mdpi.comconicet.gov.ar The azide group can then be used to further functionalize these assemblies or to lock them into place through covalent chemistry.

Precursor for Ligands in Metal-Catalyzed Reactions

The pyrazole ring is a well-established N-donor ligand in coordination chemistry and homogeneous catalysis. nih.gov Its derivatives are integral components of catalysts for a multitude of organic transformations, including oxidation, hydrogenation, and polymerization reactions. nih.govnih.govnih.gov The compound this compound serves as a key precursor for creating more elaborate ligand scaffolds, primarily by leveraging its azide functionality for click chemistry. sigmaaldrich.comresearchgate.net

The typical strategy involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between this compound and a molecule containing a terminal alkyne. This reaction efficiently and regioselectively yields a 1,4-disubstituted 1,2,3-triazole ring, effectively linking the pyrazole moiety to another functional unit. The resulting molecule is a ditopic ligand, containing both a pyrazole and a triazole ring, both of which are capable of coordinating to metal centers. nih.govnih.gov

This modular approach allows for the synthesis of a diverse library of ligands with tunable steric and electronic properties. For example, by reacting this compound with an alkyne-functionalized pyridine, a tridentate NNN ligand can be formed. Complexation of such ligands with transition metals like ruthenium, copper, or cobalt generates catalysts with specific activities. nih.govnih.gov Research has shown that pyrazole-containing ligands can significantly enhance the catalytic activity of metal centers. In one study, the addition of pyrazole ligands to titanium isopropoxide was found to increase the catalytic activity for the ring-opening polymerization of L-lactide by up to 17-fold. nih.gov Similarly, ruthenium complexes bearing pyrazole-based ligands have been designed as highly efficient catalysts for water oxidation, achieving turnover frequencies as high as 500 s⁻¹. nih.gov

The resulting metal complexes, featuring ligands derived from this compound, have been investigated for various catalytic applications. For instance, copper and cobalt complexes with pyrazole-triazole ligands are studied for their potential in oxidation catalysis, mimicking the active sites of metalloenzymes. nih.govnih.gov

Table 1: Examples of Catalytic Systems Using Pyrazole-Based Ligands

Metal Center Ligand Type Catalytic Reaction Reference
Titanium(IV) Pyrazole Ring-Opening Polymerization of L-lactide nih.gov
Ruthenium(II) Pyrazole-Bipyridine Water Oxidation nih.gov
Copper(II) Pyrazole-Triazole Oxidation nih.govnih.gov

Components for Self-Assembled Systems and Supramolecular Architectures

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and metal coordination, to construct large, well-defined assemblies from smaller molecular components. Pyrazole-containing molecules are excellent candidates for this bottom-up approach due to the directional hydrogen-bonding capabilities of the pyrazole N-H group and the coordinating ability of the pyridine-like nitrogen atom. nih.govresearchgate.net Unsubstituted pyrazoles are known to form a variety of hydrogen-bonded motifs, including dimers, trimers, and extended chains (catemers). nih.govresearchgate.net

The compound this compound provides a powerful tool for building complex supramolecular systems. The azide group acts as a covalent anchor point via click chemistry, allowing the pyrazole unit to be incorporated into larger, pre-designed structures. Following the cycloaddition reaction with an alkyne, the resulting pyrazole-triazole unit can act as a bifunctional linker in the construction of Metal-Organic Frameworks (MOFs). nih.govresearchgate.net In these materials, the pyrazole and triazole nitrogens coordinate to metal ions (or clusters), creating a porous, crystalline network. The properties of the MOF, such as pore size and chemical environment, can be tuned by the specific structure of the linker derived from the pyrazole precursor. nih.govrsc.org

Beyond MOFs, this compound is a precursor for molecules designed for specific self-assembly processes. For example, tripodal ligands incorporating pyrazole units can self-assemble through hydrogen bonds and π-π stacking to form complex dimeric structures. mdpi.com Studies have shown that coordination complexes built from ditopic pyrazole-triazole ligands can form 1D and 2D supramolecular architectures driven by extensive hydrogen bonding networks. nih.gov In some cases, these assemblies exhibit advanced functions, such as the ability to selectively encapsulate small molecules or anions within a self-assembled cage. researchgate.net The ability of pyrazole derivatives to direct the assembly of larger structures has even been harnessed to interfere with biological processes, such as blocking the self-assembly of viral coat proteins. researchgate.net

The synthesis of these systems often involves a multi-step process where this compound is first converted into a more complex building block, which then undergoes self-assembly or polymerization into the final supramolecular architecture. nih.gov

Table 2: Supramolecular Motifs Involving Pyrazole Units

Assembly Type Key Interactions Resulting Structure Reference
Self-Assembly N-H···N Hydrogen Bonds Dimers, Trimers, Tetramers, Chains nih.govresearchgate.net
Metal-Organic Frameworks Metal-Nitrogen Coordination 3D Porous Networks nih.govresearchgate.net
Dimeric Capsules Hydrogen Bonding, π-π Stacking, Metal Coordination Homochiral Dimers mdpi.com

Future Research Directions and Emerging Avenues

Development of Novel and Sustainable Synthetic Methodologies for Azidoethyl-Pyrazoles

The future of synthesizing azidoethyl-pyrazoles is increasingly focused on green and sustainable chemistry. nih.gov Current methods, while effective, often rely on traditional approaches that can involve multiple steps and potentially hazardous reagents. mdpi.com Researchers are now looking to develop more streamlined and environmentally friendly synthetic routes.

A key area of development is the use of customizable azidoethyl transfer reagents, which can offer a safer and more direct pathway to N-alkyl-azides. researchgate.net Establishing a uniform reaction protocol for the N-alkylation of various azoles, including pyrazole (B372694), with these reagents simplifies the synthesis and broadens its applicability. researchgate.netbohrium.com This approach has already shown success in eliminating multiple reaction steps for certain azidoethyl compounds. mdpi.com

Future methodologies will likely emphasize:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. nih.gov

Renewable Energy Sources: Utilizing microwave or ultrasonic irradiation to accelerate reactions and reduce energy consumption. nih.gov

Green Solvents: Replacing traditional organic solvents with water or other environmentally benign alternatives. nih.gov

Recyclable Catalysts: Employing catalysts that can be easily recovered and reused, minimizing waste. nih.gov

These advancements aim to make the synthesis of azidoethyl-pyrazoles not only more efficient and high-yielding but also operationally simpler and more sustainable. nih.gov

Exploration of Unconventional Reactivity Pathways and Functionalization Strategies

Beyond established synthetic routes, researchers are exploring novel ways to modify and functionalize the 1-(2-azidoethyl)-1H-pyrazole core. This includes investigating unconventional reactivity pathways to introduce diverse functional groups, thereby tuning the molecule's properties for specific applications. nih.govbohrium.com

The azide (B81097) group itself is a versatile functional handle, readily participating in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles. This allows for the straightforward linkage of the pyrazole unit to other molecules. Future work will likely explore a wider range of cycloaddition reactions and other transformations of the azide group to create complex molecular architectures.

Furthermore, functionalization of the pyrazole ring itself is a key area of interest. nih.gov Introducing substituents at various positions on the pyrazole ring can significantly alter the electronic properties, stability, and steric profile of the molecule. bohrium.com This allows for the fine-tuning of its characteristics for applications ranging from medicinal chemistry to materials science. nih.govmdpi.com For instance, the introduction of nitro groups is a common strategy in the development of energetic materials. mdpi.comnih.gov

Integration of Machine Learning and AI in Predictive Molecular Design and Synthesis

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and synthesis of novel pyrazole derivatives. frontiersin.org These computational tools can analyze vast datasets of chemical reactions and molecular properties to predict the outcomes of new synthetic routes and identify molecules with desired characteristics. frontiersin.orgnih.gov

In the context of this compound, ML models can be trained to:

Predict Reaction Yields: By analyzing factors like reagents, catalysts, and reaction conditions, ML algorithms can predict the efficiency of a given synthetic step. frontiersin.org

Optimize Synthetic Pathways: AI can be used to design the most efficient and cost-effective synthetic routes, potentially discovering novel pathways that a human chemist might overlook. mit.edu

Design Molecules with Target Properties: By learning the relationship between molecular structure and activity, ML can propose new pyrazole derivatives with enhanced properties, such as improved thermal stability or specific biological activity. nih.govrsc.org

This data-driven approach accelerates the discovery and development process, reducing the need for extensive trial-and-error experimentation. frontiersin.org For example, a recent study successfully used a combination of combinatorial chemistry, molecular docking, and deep learning to design and synthesize novel pyrazole derivatives as potential inhibitors for a key SARS-CoV-2 protein. nih.gov

Advanced Spectroscopic Probes and In Situ Characterization Techniques

A deeper understanding of the structure, dynamics, and reactivity of this compound requires the use of advanced analytical techniques. While standard methods like NMR and IR spectroscopy are crucial for routine characterization, more sophisticated approaches are needed to probe the molecule's behavior in real-time and under various conditions. researchgate.net

Future research will likely involve the increased use of:

In Situ Spectroscopy: Techniques like in situ IR and Raman spectroscopy can monitor reactions as they happen, providing valuable insights into reaction mechanisms and the formation of transient intermediates.

Advanced NMR Techniques: Multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁴N, ¹⁵N) provides detailed information about the molecular structure and electronic environment of the pyrazole and azide moieties. researchgate.net

Single-Crystal X-ray Diffraction: This technique provides definitive proof of molecular structure, including bond lengths, angles, and intermolecular interactions in the solid state. researchgate.net Analysis of crystal structures has revealed details about the conformation of the azidoethyl group relative to the pyrazole ring. mdpi.com

These advanced characterization methods will provide a more complete picture of the structure-property relationships of azidoethyl-pyrazoles, guiding the rational design of new materials with tailored functionalities.

Expanded Role in High-Value Chemical Synthesis and Innovative Material Science

The unique combination of the energetic azide group and the versatile pyrazole scaffold makes this compound a promising building block for a range of high-value chemicals and advanced materials. researchgate.netmdpi.com

In the field of energetic materials, azido- and nitropyrazoles are being investigated as potential melt-cast explosives, offering potential advantages in performance and safety over traditional materials like TNT. mdpi.comresearchgate.net The azidoethyl group, in particular, has been shown to enhance thermal stability. mdpi.com

Beyond energetic applications, the pyrazole core is a well-established pharmacophore in medicinal chemistry, found in numerous drugs with diverse therapeutic activities. mdpi.comnih.gov The ability to functionalize both the pyrazole ring and the azide group opens up possibilities for creating novel drug candidates. nih.gov The azide can serve as a linker to attach the pyrazole scaffold to other pharmacologically active molecules or to create prodrugs. nih.gov

In material science, the incorporation of azidoethyl-pyrazole units into polymers or other materials can impart specific properties. The azide group can be used for cross-linking or surface modification, while the pyrazole ring can contribute to thermal stability or act as a ligand for metal coordination. researchgate.net

The continued exploration of this compound and its derivatives is expected to lead to new discoveries and applications across multiple scientific disciplines.

Q & A

Q. How can mechanistic studies elucidate the role of the azidoethyl group in reaction pathways?

  • Methodological Answer : Isotopic labeling (¹⁵N-azide) tracks azide participation in intermediates via NMR. Kinetic isotope effects (KIE) experiments differentiate between concerted and stepwise mechanisms. In situ FTIR monitors azide loss during reactions, correlating with product formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.